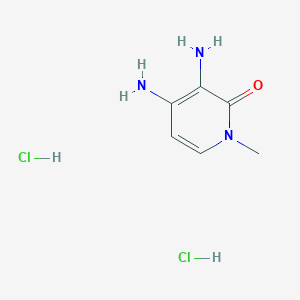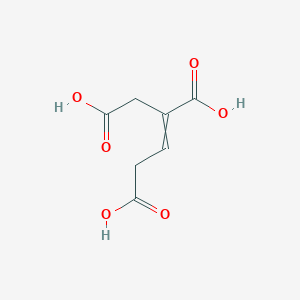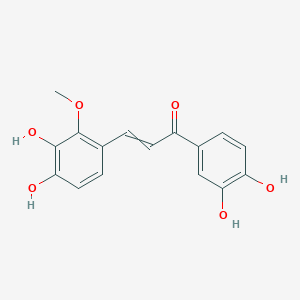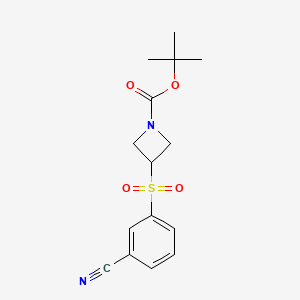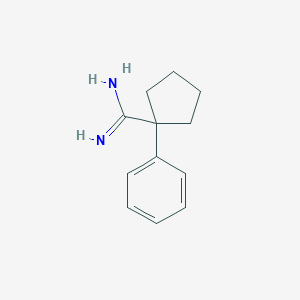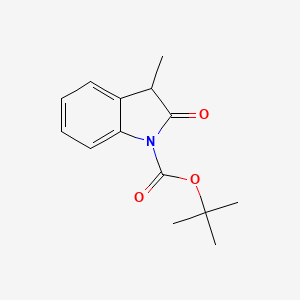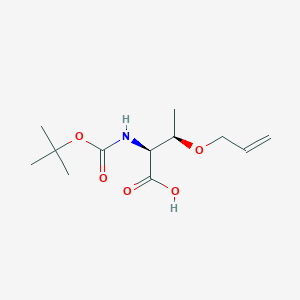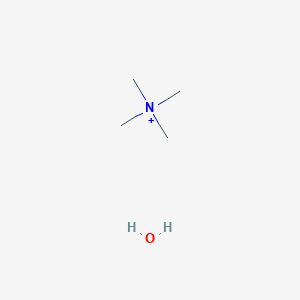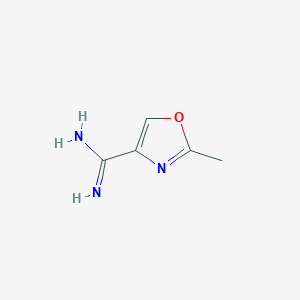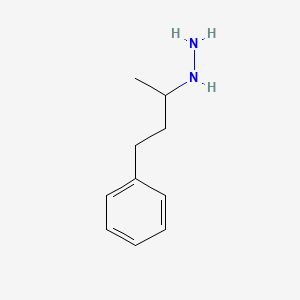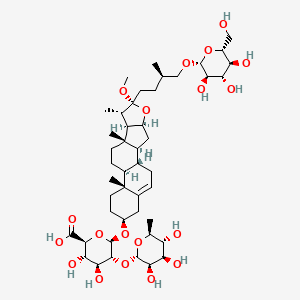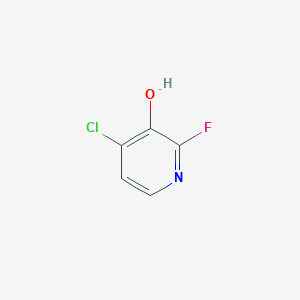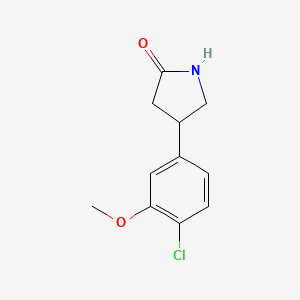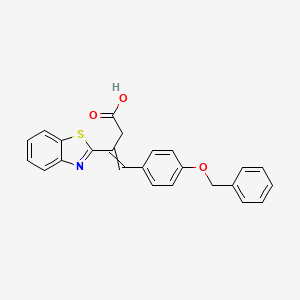
3-Benzothiazol-2-yl-4-(4-benzyloxy-phenyl)-but-3-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzothiazol-2-yl-4-(4-benzyloxy-phenyl)-but-3-enoic acid is an organic compound that features a benzothiazole ring and a benzyloxy-phenyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzothiazol-2-yl-4-(4-benzyloxy-phenyl)-but-3-enoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of Benzothiazole Ring: Starting from o-aminothiophenol and a suitable carboxylic acid derivative.
Introduction of Benzyloxy-phenyl Group: This could be achieved through a Friedel-Crafts alkylation or acylation reaction.
Formation of But-3-enoic Acid Moiety: This step might involve a Heck reaction or a similar coupling reaction to introduce the alkenoic acid functionality.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the benzyloxy group or the alkenoic acid moiety.
Reduction: Reduction reactions could target the double bond in the but-3-enoic acid moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the benzothiazole ring or the benzyloxy-phenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield saturated acids.
科学研究应用
Chemistry
Catalysis: The compound could be used as a ligand in transition metal catalysis.
Materials Science:
Biology and Medicine
Drug Development: Potential as a lead compound for developing new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Biological Probes: Use in studying biological pathways and mechanisms.
Industry
Polymer Chemistry: Potential use in the synthesis of novel polymers with unique properties.
Agriculture: Possible applications as a pesticide or herbicide.
作用机制
The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-mercaptobenzothiazole, which are known for their biological activities.
Benzyloxy-phenyl Compounds: Such as 4-benzyloxybenzoic acid, which have applications in materials science.
Uniqueness
3-Benzothiazol-2-yl-4-(4-benzyloxy-phenyl)-but-3-enoic acid is unique due to the combination of its structural features, which might confer specific biological activities or material properties not found in other compounds.
属性
分子式 |
C24H19NO3S |
|---|---|
分子量 |
401.5 g/mol |
IUPAC 名称 |
3-(1,3-benzothiazol-2-yl)-4-(4-phenylmethoxyphenyl)but-3-enoic acid |
InChI |
InChI=1S/C24H19NO3S/c26-23(27)15-19(24-25-21-8-4-5-9-22(21)29-24)14-17-10-12-20(13-11-17)28-16-18-6-2-1-3-7-18/h1-14H,15-16H2,(H,26,27) |
InChI 键 |
KRFDRGKRBQQYEB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(CC(=O)O)C3=NC4=CC=CC=C4S3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Amino-2-{[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12439510.png)
